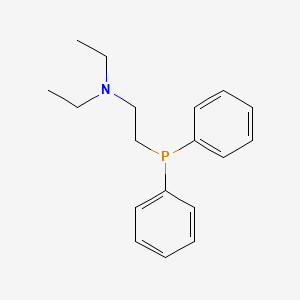
Ethanamine, 2-(diphenylphosphino)-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is commonly used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes often serve as catalysts in various chemical reactions.
2-(Diphenylphosphino)ethylamine: is a chemical compound with the molecular formula . It features a bidentate structure, where the phosphorus atom donates two lone pair electrons to coordinate with metal atoms.
Preparation Methods
Synthetic Routes: There are several methods to synthesize 2-(Diphenylphosphino)ethylamine
Industrial Production: While not widely produced on an industrial scale, this compound is synthesized in research laboratories for its ligand properties.
Chemical Reactions Analysis
Reactions: 2-(Diphenylphosphino)ethylamine can participate in various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reactions may use a metal catalyst (such as or ) and hydrogen gas.
Major Products: The major products formed from these reactions will vary based on the specific reaction type.
Scientific Research Applications
Coordination Chemistry: As a ligand, 2-(Diphenylphosphino)ethylamine plays a crucial role in the design of metal complexes for catalysis, sensing, and other applications.
Catalysis: Its complexes with transition metals are used as catalysts in organic transformations.
Biological Studies: Researchers explore its interactions with metal ions and biological systems.
Medicinal Chemistry: Investigations into potential pharmaceutical applications are ongoing.
Mechanism of Action
- The exact mechanism by which 2-(Diphenylphosphino)ethylamine exerts its effects depends on the specific context (e.g., as a ligand or in a metal complex).
- In coordination complexes, it can stabilize metal centers, influence reactivity, and participate in substrate binding.
Comparison with Similar Compounds
Uniqueness: 2-(Diphenylphosphino)ethylamine’s uniqueness lies in its bidentate structure and its ability to form stable complexes with various metals.
Similar Compounds: While not identical, related compounds include other phosphine ligands like (e.g., ).
Remember that this compound’s applications extend beyond the laboratory, impacting fields such as catalysis, materials science, and bioinorganic chemistry
Properties
CAS No. |
2359-97-9 |
|---|---|
Molecular Formula |
C18H24NP |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-diphenylphosphanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C18H24NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
TZOBMGQRKSWJAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
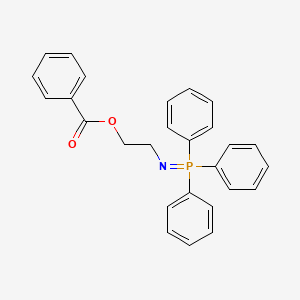
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
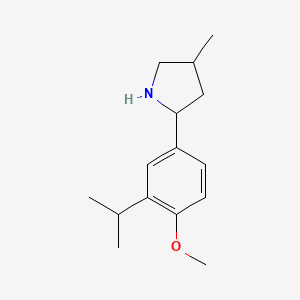



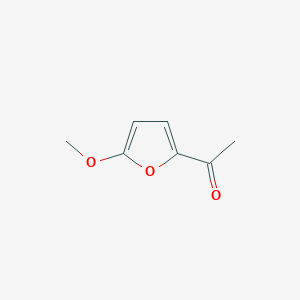
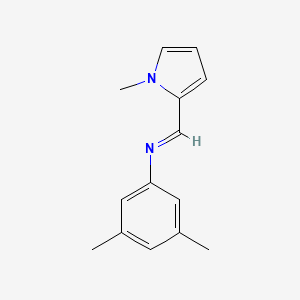
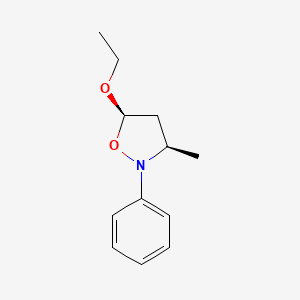
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)

